2-Acetilantranceno

Descripción general

Descripción

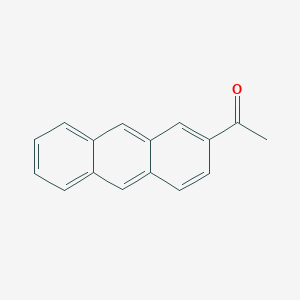

2-Acetylanthracene (2A) is a heterocyclic aromatic compound with a molecular formula of C14H10O. It is a colorless crystalline solid that is insoluble in water and soluble in organic solvents. 2A has been used in a variety of scientific research applications, including mechanistic studies, drug development, and biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Estudios de fotoasociación

Los espectros de emisión resueltos en el tiempo deconvolucionados de 2-acetilantranceno en hexano que contiene 0,1 mol dm−3 de metanol revelaron un cambio espectral dependiente del tiempo considerable. Este cambio está asociado con la fotoasociación del complejo unido por puente de hidrógeno que incluye dos moléculas de metanol . Esta aplicación es significativa para comprender el comportamiento del this compound en condiciones específicas y su interacción con otras moléculas.

Síntesis de compuestos fluorescentes

El this compound se puede usar como ligando portador en la síntesis de compuestos fluorescentes de platino (II) . Estos compuestos tienen aplicaciones en varios campos como la bioimagen, la detección y la optoelectrónica.

Acetilación de Friedel-Crafts

La acetilación de Friedel-Crafts de this compound con AcCl y AlCl3 en 1,2-C2H4Cl2 dio una mezcla de 1,6-diacetilantranceno y 1,7-diacetilantranceno. Sin embargo, la acetilación de Friedel-Crafts de this compound en nitrobenceno dio 2,7-diacetilantranceno . Esto demuestra el potencial del this compound en la síntesis orgánica y la producción de varios derivados acetilados.

Safety and Hazards

2-Acetylanthracene is advised for R&D use only and not for medicinal, household or other use . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Relevant Papers One relevant paper discusses the reversible Friedel-Crafts acylations of anthracene, which could potentially involve 2-Acetylanthracene . Another paper discusses the tunable photoemission of a 9-acetylanthracene chromophore based on the formation of two-component molecular cocrystals .

Mecanismo De Acción

Target of Action

2-Acetylanthracene is a complex organic compound with the empirical formula C16H12O . .

Mode of Action

It’s known that anthracene derivatives can interact with various biological targets due to their planar aromatic structure .

Biochemical Pathways

Anthracene and its derivatives are known to interact with various biochemical pathways due to their planar aromatic structure .

Pharmacokinetics

The compound’s molecular weight (22027 g/mol ) and structure suggest that it may have specific pharmacokinetic properties.

Result of Action

Anthracene derivatives are known to have various biological effects due to their planar aromatic structure .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-Acetylanthracene are not fully understood due to limited research. It is known that 2-Acetylanthracene can interact with various biomolecules. For instance, it has been shown to form a hydrogen-bonded complex with methanol

Cellular Effects

The cellular effects of 2-Acetylanthracene are also not well-studied. It is known that PAHs, including anthracene derivatives, can influence cell function. They can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that PAHs can bind to various biomolecules and influence their function . They can also inhibit or activate enzymes and cause changes in gene expression

Temporal Effects in Laboratory Settings

It has been observed that the fluorescence spectra of 2-Acetylanthracene in a hexane-methanol system showed a time-dependent spectral shift . This suggests that the effects of 2-Acetylanthracene can change over time in certain conditions.

Metabolic Pathways

It is known that PAHs, including anthracene derivatives, can be metabolized by various enzymes

Subcellular Localization

It is known that PAHs can localize in various subcellular compartments depending on their physicochemical properties

Propiedades

IUPAC Name |

1-anthracen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-11(17)12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFWGPPCMONVDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409167 | |

| Record name | 2-Acetylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10210-32-9 | |

| Record name | 2-Acetylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10210-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B17893.png)

![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)

![3-Aminothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B17922.png)